molecular formula C9H15NO5 B12001833 Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate

Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate

Cat. No.: B12001833
M. Wt: 217.22 g/mol
InChI Key: PTNMRLPVJWDLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate is a chemical compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol It is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-hydroxy-2,6-piperidinedicarboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester (Boc-L-Asp-OtBu) as a starting material. The reaction proceeds through a series of steps, including the formation of intermediates and subsequent cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce halogenated piperidine derivatives .

Mechanism of Action

The mechanism of action of dimethyl 4-hydroxy-2,6-piperidinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Dimethyl 4-hydroxy-2,6-piperidinedicarboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

dimethyl 4-hydroxypiperidine-2,6-dicarboxylate

InChI

InChI=1S/C9H15NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h5-7,10-11H,3-4H2,1-2H3

InChI Key

PTNMRLPVJWDLHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CC(N1)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.